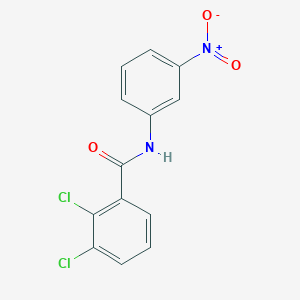![molecular formula C18H17N3O4 B5715807 5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)
5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as INPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. INPOX is a heterocyclic compound that belongs to the oxadiazole family. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of INPOX is not fully understood. However, it has been suggested that INPOX exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that INPOX exerts its antimicrobial activity by disrupting the cell membrane.
Biochemical and Physiological Effects:
INPOX has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that INPOX inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against various microorganisms. In vivo studies have shown that INPOX exhibits low toxicity and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
INPOX has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. It exhibits low toxicity and does not cause any significant adverse effects. However, INPOX has some limitations. It is a complex compound that requires expertise and precision for synthesis. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
Several future directions can be explored for INPOX. In medicine, further studies can be conducted to explore its potential use as an anticancer and antimicrobial agent. In agriculture, further studies can be conducted to explore its potential use as an insecticidal and herbicidal agent. In material science, further studies can be conducted to explore its potential use as a fluorescent probe. Additionally, further studies can be conducted to optimize the synthesis of INPOX and reduce its cost.
Méthodes De Synthèse
INPOX can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with isopropyl 4-hydroxybenzoate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-nitrobenzaldehyde with isopropyl 4-hydroxybenzoate, followed by cyclization with thionyl chloride. The synthesis of INPOX is a complex process that requires expertise and precision.
Applications De Recherche Scientifique
INPOX has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, INPOX has been found to exhibit promising anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antimicrobial agent. In agriculture, INPOX has been found to exhibit promising insecticidal and herbicidal activity. In material science, INPOX has been studied for its potential use as a fluorescent probe.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(2)13-5-9-16(10-6-13)24-11-17-19-18(20-25-17)14-3-7-15(8-4-14)21(22)23/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIVGVAVAOISGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)

![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)


![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)


